
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione is a compound that belongs to the thiazolidine-2,4-dione family. This family of compounds is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties . The presence of the anthracene moiety in this compound adds to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione typically involves the condensation of anthracene-9-carbaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antioxidant agent.
Medicine: The compound is being investigated for its hypoglycemic and anticancer properties.
Industry: It can be used in the development of new materials with unique photophysical properties
Mechanism of Action
The biological activities of 5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione are primarily attributed to its ability to interact with various molecular targets. For instance, its hypoglycemic activity is linked to the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity . Its antimicrobial action is due to the inhibition of cytoplasmic Mur ligases, while its antioxidant activity involves scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzylidene)thiazolidine-2,4-dione
- 5-(2-Bromo-5-methoxybenzylidene)thiazolidine-2,4-dione
- 5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione
Uniqueness
5-(Anthracen-9-ylmethylene)thiazolidine-2,4-dione stands out due to the presence of the anthracene moiety, which imparts unique photophysical properties. This makes it particularly useful in the development of photomechanical materials and molecular machines .
Properties
CAS No. |
2247904-66-9 |
|---|---|
InChI Key |
MUPCQOPJEWLLSO-MHWRWJLKNA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


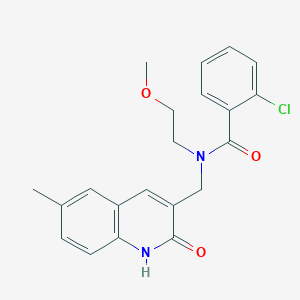
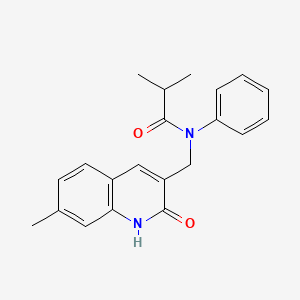
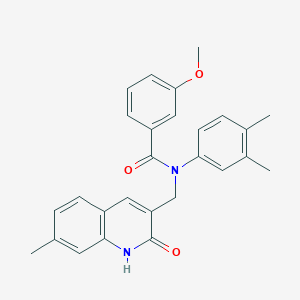
![1-(2-methylphenyl)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B7687689.png)
![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7687698.png)
![N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-fluorobenzamide](/img/structure/B7687701.png)
![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
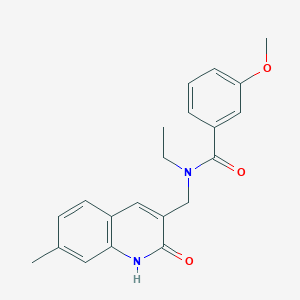
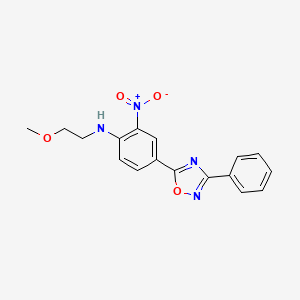
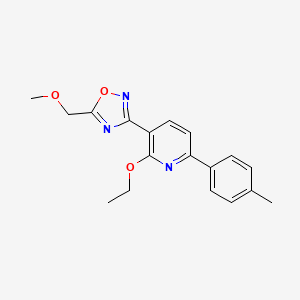
![(4E)-4-({7-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7687755.png)
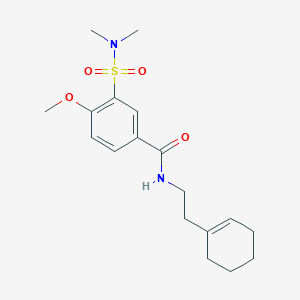
![N-benzyl-N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7687765.png)
